molecular formula C13H13O2P B167784 Methyl diphenylphosphinate CAS No. 1706-90-7

Methyl diphenylphosphinate

Cat. No. B167784
CAS RN: 1706-90-7
M. Wt: 232.21 g/mol
InChI Key: BHUMZHDFNOXAMC-UHFFFAOYSA-N
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Description

Methyl diphenylphosphinate is an organophosphine compound . It is often used as a ligand in metal phosphine complexes . It also acts as a catalyst for various reactions .


Synthesis Analysis

Methyl diphenylphosphinate can be synthesized by the reaction of chlorodiphenylphosphine with a methyl Grignard reagent . The hydrolysis of phosphinates and phosphonates is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .


Molecular Structure Analysis

The molecular formula of Methyl diphenylphosphinate is C13H13O2P . It is a colorless, viscous liquid .


Chemical Reactions Analysis

Methyl diphenylphosphinate is involved in various chemical reactions. For example, it is used as a catalyst for hydroformylative desymmetrization of bisalkenyl carbinols and bishomoallylic carbinols .


Physical And Chemical Properties Analysis

Methyl diphenylphosphinate has a molecular weight of 232.21 g/mol . It has a topological polar surface area of 26.3 Ų .

Scientific Research Applications

Electrolyte Additives for High Voltage Cells

Methyl diphenylphosphinate, in the form of diphenyl carbonate, has been explored as an electrolyte additive for high voltage lithium nickel manganese cobalt oxide/graphite pouch cells. The addition of diphenyl carbonate was found to improve coulombic efficiency, reduce charge end-point capacity slippage rate, decrease the self-discharge rate during storage, and enhance capacity retention during long-term cycling. Diphenyl carbonate proved to be a highly beneficial additive, significantly improving the performance of these high voltage cells (Qiu et al., 2016).

Catalysis and Ligand Efficiency

Methyl diphenylphosphinate-related compounds, such as 3-Diphenylphosphino-2-(diphenylphosphino)methyl-2-methylpropyl acetate, have demonstrated efficiency as ligands for Rh catalysts. These compounds were effective in achieving cross-coupling between arylzinc compounds with electron-withdrawing groups and alkyl electrophiles, showcasing the specificity of Rh catalysis and the potential of these ligands in chemical reactions (Ejiri et al., 2010).

Activation of Palladium and Silicon in Catalysis

Diphenylphosphinophenolate, another compound related to methyl diphenylphosphinate, was found to be an effective ligand for the palladium-catalyzed silylation of aryl halides, activating both palladium and silicon of a disilane. This capability to activate both elements simultaneously makes it a promising agent in the field of catalysis (Shirakawa et al., 2000).

Recovery of Strategic Metals

Research has also delved into the use of derivatives of methyl diphenylphosphinate, such as monoand di-substituted bisphosphonates and monoand disubstituted diethyl ((diphenylphosphoryl)methyl)phosphonate, as potential chelating systems for the recovery of strategic metals. These compounds hold promise for applications in areas where the efficient and selective recovery of valuable metals is crucial (Dougourikoye et al., 2020).

Safety And Hazards

Methyl diphenylphosphinate is a chemical compound that should be handled with care. It is recommended to use personal protective equipment as required and to wash face, hands, and any exposed skin thoroughly after handling .

Future Directions

The future directions of research on Methyl diphenylphosphinate could involve further exploration of its biological activity . There is also a need for more research on the synthesis of molecules containing phosphorus due to its high and sometimes unpredictable reactivity .

properties

IUPAC Name

[methoxy(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13O2P/c1-15-16(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUMZHDFNOXAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346846
Record name Methyl diphenylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl diphenylphosphinate

CAS RN

1706-90-7
Record name Methyl diphenylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
H Lei, MS Stoakes, AW Schwabacher - Synthesis, 1992 - thieme-connect.com
This procedure is compatible with various functional groups, and proceeds in reasonable yield despite the thermal and hydrolytic sensitivity of methyl phosphinate. Symmetrically …
Number of citations: 52 www.thieme-connect.com
Y Ogata, M Yamashita - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… Methyl diphenylphosphinate was prepared by the reaction of the phosphinite (11) with benzoyl peroxide, the crude product being used for g.1.c. analysis and ir spectra as an authentic …
Number of citations: 11 pubs.rsc.org
HJ Harwood, ML Becker, RC Smith - The Journal of Organic …, 1967 - ACS Publications
… Similarly, the reaction of methyl diphenylphosphinate with benzal chloride afforded methyl chloride,benzaldehyde, and diphenylphosphinic anhydride in 83, 74, and 73% yields, …
Number of citations: 5 pubs.acs.org
G Keglevich - Organophosphorus Chemistry, 2013 - books.google.com
… After treatment with methanol and a subsequent separation by aqueous extraction, methyl diphenylphosphinate and a quinolinecarbaldehyde were formed (Scheme 37). 34 …
Number of citations: 3 books.google.com
P Haake, G Hurst - Journal of the American Chemical Society, 1966 - ACS Publications
… pK measurements were carried out on methyl diphenylphosphinate and the p-nitrophenyl ester might well have a different value of a (eq 9) which would then change Figure 6 to give a …
Number of citations: 56 pubs.acs.org
A Tripolszky, K Németh, PT Szabó, E Bálint - Molecules, 2019 - mdpi.com
… The synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methyl diphenylphosphinate was optimized with respect to the reaction parameters, such as the temperature, reaction time, and catalyst …
Number of citations: 12 www.mdpi.com
KD Berlin, RU Pagilagan - Chemical Communications (London), 1966 - pubs.rsc.org
… In the case of methyl diphenylphosphinate (I), the complex could not be obtained free from the magnesium salt of diphenylphosphinic acid, [Ph,P(O) O],Mg. When anhydrous …
Number of citations: 9 pubs.rsc.org
N Harsági, B Szőllősi, NZ Kiss… - Green Processing and …, 2020 - degruyter.com
… Applying 1.1, 1.2, and 2 equivalents of NaOH in reaction with methyl diphenylphosphinate (1a), the hydrolysis was complete after 45, 35, and 15 min, respectively (Table 4, entries 1–3). …
Number of citations: 10 www.degruyter.com
KD Berlin, ME Peterson - The Journal of Organic Chemistry, 1967 - ACS Publications
… It was observed, however, that theinverse addition led to decreased yields of 5 and methyl diphenylphosphinate (4) (compare runs 2 and 3 in Table I). As was found with the trimethyl …
Number of citations: 16 pubs.acs.org
JE Baxter, RS Davidson, HJ Hageman, GTM Hakvoort… - Polymer, 1988 - Elsevier
The photodecomposition of 2,4,6-trimethylbenzoyldiphenylphosphine oxide and 2,2-dimethoxy-2-phenylacetophenone was investigated under normal ultra-violet curing conditions. The …
Number of citations: 32 www.sciencedirect.com

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